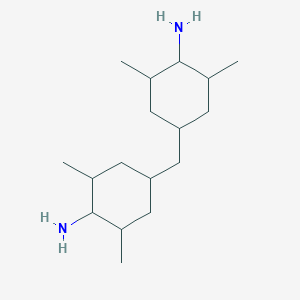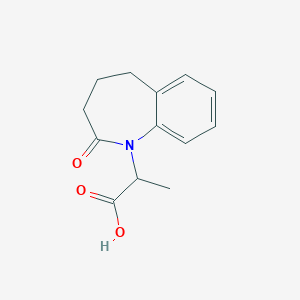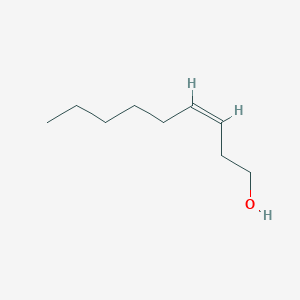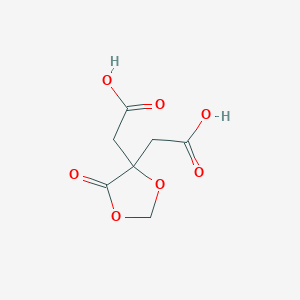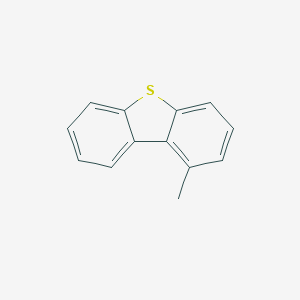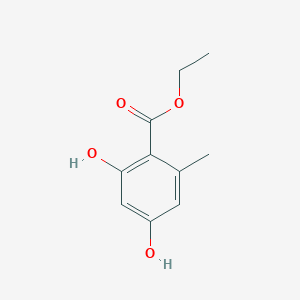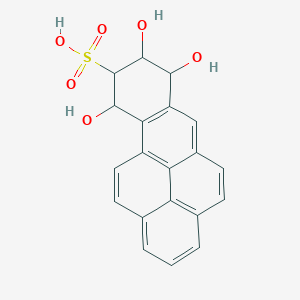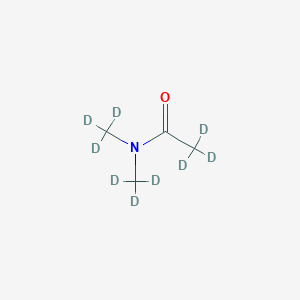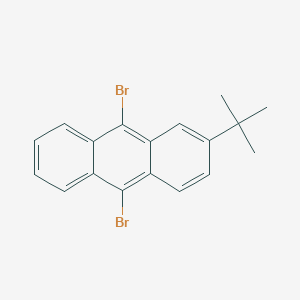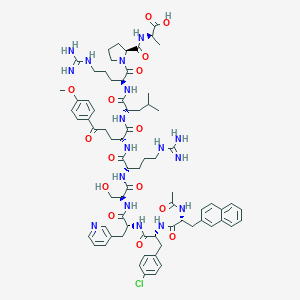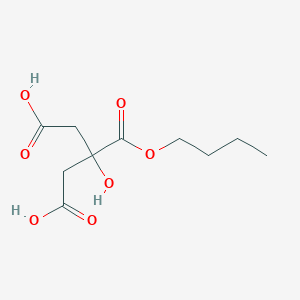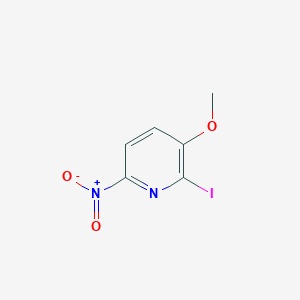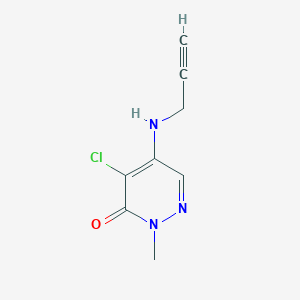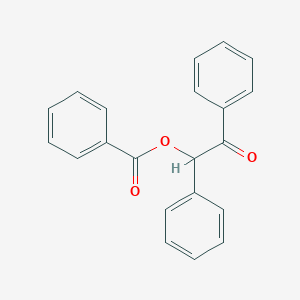![molecular formula C6H6N4O2S B047887 Pyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 112582-68-0](/img/structure/B47887.png)
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (PPS) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPS is a sulfonamide derivative of pyrazolopyrimidine, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The exact mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is not fully understood. However, several studies have suggested that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been shown to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its potential toxicity, which requires careful handling and dosage optimization.
Direcciones Futuras
There are several future directions for research on Pyrazolo[1,5-a]pyrimidine-3-sulfonamide. One of the areas of interest is the development of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which could lead to the identification of novel targets for drug development. Moreover, the synthesis of novel Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the reaction of 3-aminopyrazolo[1,5-a]pyrimidine with sulfonyl chloride in the presence of a base. The reaction yields the desired product, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques, including NMR, IR, and HPLC.
Propiedades
Número CAS |
112582-68-0 |
|---|---|
Nombre del producto |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Fórmula molecular |
C6H6N4O2S |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12) |
Clave InChI |
XSRAGJVDEXDGDK-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
SMILES canónico |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Sinónimos |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



